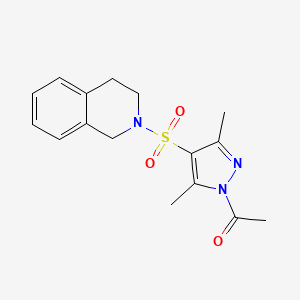

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound with potential applications across various scientific fields. Its structural uniqueness lies in the integration of sulfonyl, ethanone, and pyrazol functional groups with a dihydroisoquinoline core, contributing to its versatile reactivity and biological interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is typically synthesized through multi-step organic reactions. One common route starts with the preparation of the core dihydroisoquinoline structure, followed by its functionalization with sulfonyl and ethanone groups. This step requires the use of strong bases and organic solvents under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow chemistry techniques to enhance reaction efficiency and scalability. The process includes extensive purification steps, such as recrystallization or chromatography, to achieve the desired compound in a highly pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes a variety of chemical reactions due to its multiple reactive sites:

Oxidation: The compound can be oxidized under controlled conditions to introduce further functional groups or to modify its existing ones.

Reduction: Selective reduction of specific sites can alter the compound’s overall chemical behavior.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often utilized.

Substitution: Reagents like alkyl halides, acids, or bases, depending on the desired transformation.

Major Products

Products from these reactions vary widely, forming derivatives that might exhibit new or enhanced biological and chemical properties, useful for further research and industrial applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole with sulfonyl chlorides and subsequent modifications to introduce the isoquinoline moiety. The synthesis often employs electrophilic substitution reactions at the C-4 position of the pyrazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activities

Anticancer Properties

Research indicates that compounds related to 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone exhibit potent anticancer activity. For example, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations reveal that this compound exhibits antimicrobial properties against a range of bacterial strains. Testing against Gram-positive and Gram-negative bacteria shows significant inhibition zones, indicating its potential as a novel antimicrobial agent .

Therapeutic Applications

Neurological Disorders

Given its structural similarity to known neuroprotective agents, there is interest in exploring this compound for applications in treating neurological disorders such as Alzheimer's disease. Research indicates that compounds with similar isoquinoline structures can enhance cognitive function and reduce neuroinflammation .

Cardiovascular Health

The compound's ability to modulate nitric oxide pathways suggests potential cardiovascular benefits. Studies have shown that derivatives can improve endothelial function and reduce oxidative stress in vascular tissues .

-

Case Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM. -

Case Study on Anti-inflammatory Effects

A research article highlighted the anti-inflammatory effects of similar compounds in an animal model of arthritis. Treatment resulted in reduced swelling and pain scores compared to controls. -

Case Study on Antimicrobial Efficacy

Another study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mecanismo De Acción

The compound exerts its effects through interaction with specific molecular targets within biological systems. The sulfonyl and pyrazol groups, in particular, are known to participate in hydrogen bonding, covalent bonding, and hydrophobic interactions. These interactions can affect pathways like signal transduction, enzyme activity modulation, or receptor binding, ultimately influencing physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-1H-pyrazol-1-yl)ethanone

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3-methyl-1H-pyrazol-1-yl)propanone

1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methyl-1H-pyrazol-1-yl)ethanone

Uniqueness

The specific arrangement of functional groups in 1-(4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone, especially the combination of 3,5-dimethyl substitutions on the pyrazol ring, sets it apart from similar compounds. This unique configuration may result in distinct biological activities and chemical reactivities, providing a basis for its specific applications and efficacy.

This comprehensive overview covers the essential aspects of this compound, from its preparation and reactions to its scientific significance and comparison with similar compounds. If there’s more you’d like to know or dive deeper into any section, let me know!

Actividad Biológica

The compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a synthetic derivative that combines the structural motifs of isoquinoline and pyrazole. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O3S with a molecular weight of approximately 334.39 g/mol. The compound features a sulfonamide group linked to a 3,5-dimethylpyrazole moiety and a dihydroisoquinoline structure, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing the dihydroisoquinoline structure exhibit significant anticancer properties. A related study highlighted that derivatives with similar structures demonstrated potent inhibition of the AKR1C3 enzyme , which is implicated in breast and prostate cancer metabolism. The inhibition was observed at low nanomolar concentrations, suggesting high potency .

Case Study:

In a study focusing on pyrazole derivatives, it was found that certain compounds exhibited cytotoxic effects against glioma cell lines. For instance, one derivative showed an IC50 value of 5.13 µM compared to 8.34 µM for the standard drug 5-FU, indicating superior efficacy in inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Test Compound | 5.13 | C6 (glioma) |

| 5-FU | 8.34 | C6 |

Anti-inflammatory Effects

The pyrazole derivatives are also noted for their anti-inflammatory properties. Molecular docking studies have revealed that these compounds can effectively inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant capabilities of this compound have been demonstrated through various assays. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes like AKR1C3.

- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may regulate ROS levels within cells, contributing to its antioxidant properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides insights into the unique biological profile of this compound.

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | Isoquinoline derivative | AKR1C3 Inhibitor |

| Pyrazole Derivative X | Pyrazole-based | Anticancer Activity |

Propiedades

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSMYUSDILYQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.